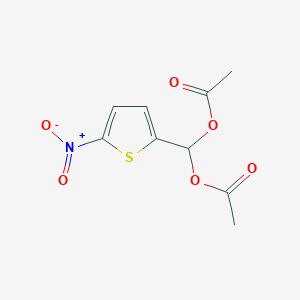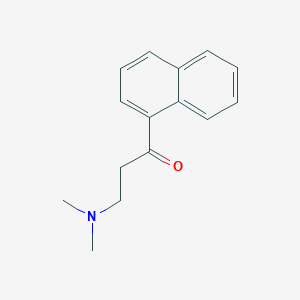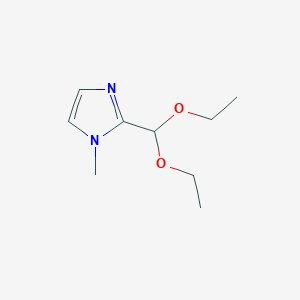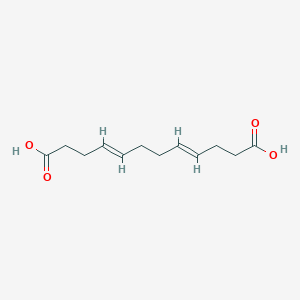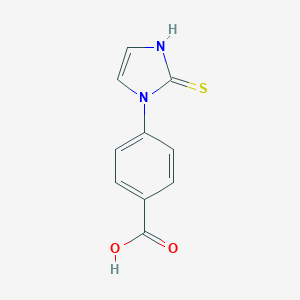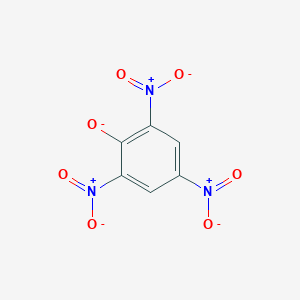
Picrate
概要
説明
Picrate, also known as 2,4,6-trinitrophenol, is a yellow crystalline solid that is commonly used in scientific research. It is a highly explosive compound that is sensitive to heat, friction, and shock. Picrate is widely used in the synthesis of various organic compounds and has numerous applications in the field of science.
科学的研究の応用
Metal Assays and Detection Methods
Picrate has been compared with other methods like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for the detection of metals such as UO2 2+, Cu2+, Eu3+, and others. The comparison reveals that the picrate method gives consistently higher analytical results due to salt formation between the picrate anion and protonated amide or amine cation. This finding indicates the efficacy of picrate in metal assays in solution, especially with calix[4]arene amide and amines as extractants (Koch & Roundhill, 2000).
Thermal Analysis and Non-Isothermal Kinetics
Picrate compounds, known as addition compounds, have been used in thermal analysis. The thermal profiles of synthesized picrate compounds show patterns of thermal degradation of various organic compounds. Non-isothermal kinetic investigations provide valuable information about kinetic parameters, such as activation energy and frequency factor, employing the Coats–Redfern equation (Marathe Y. V et al., 2021).
Sensory Applications and Potentiometric Sensors
Picrate has been used in the development of sensors, specifically potentiometric sensors, for the detection of picrate ions. These sensors demonstrate high sensitivity and selectivity, and can be utilized in various applications, including the indirect determination of pharmaceuticals like quinidine through precipitation reactions with picrates (Moghimi et al., 2005).
Chemosensors for Hazardous Materials
Research has explored the use of picrate in charge transfer (CT) complexes, which have been employed for various applications including chemosensors for the colorimetric real-time detection of hazardous materials. Picrate's involvement in CT complexes allows for the detection of materials like nitro explosives, anions, and toxic heavy metal ions in an aqueous medium (Shakya & Khan, 2020).
Corrosion Inhibition
Picrate, when used in combination with other compounds like molybdate and nitrite, has shown potential in improving the corrosion inhibition behavior of inhibitors for materials like mild steel in simulated cooling water. This discovery marks picrate as a valuable component in the development of new inhibitors for protection against corrosion (Ravari et al., 2012).
特性
CAS番号 |
14798-26-6 |
|---|---|
製品名 |
Picrate |
分子式 |
C6H2N3O7- |
分子量 |
228.1 g/mol |
IUPAC名 |
2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |
InChIキー |
OXNIZHLAWKMVMX-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

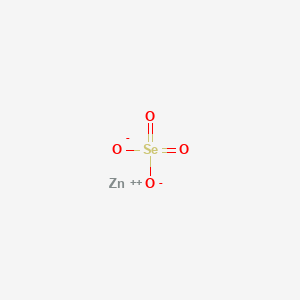
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
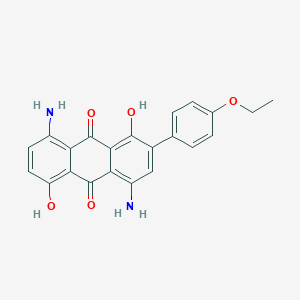
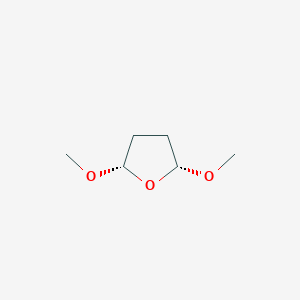

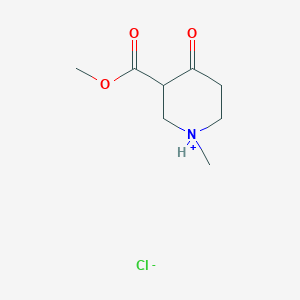
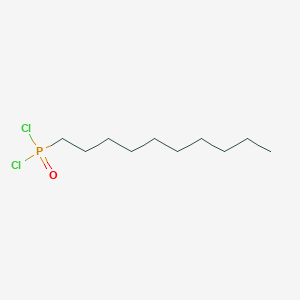

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
